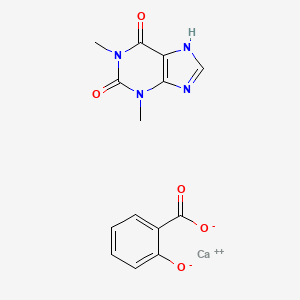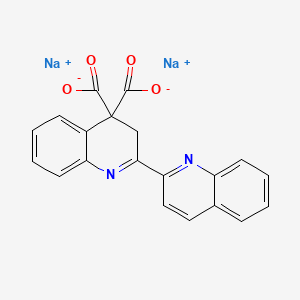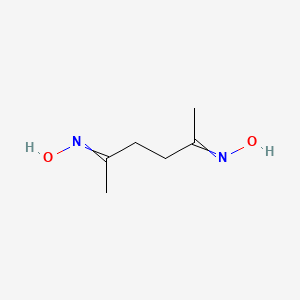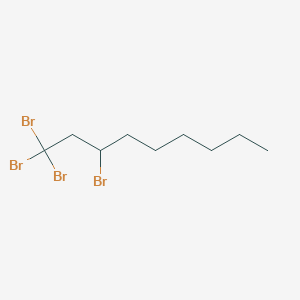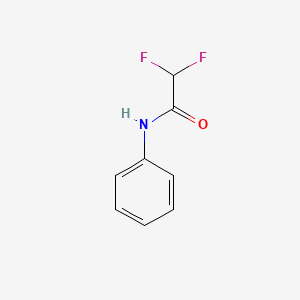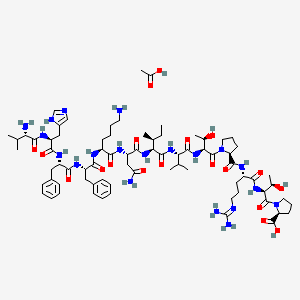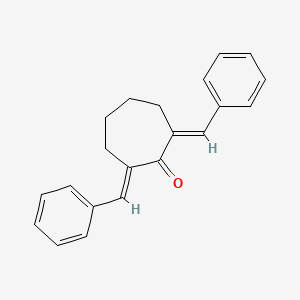
2,7-Dibenzylidenecycloheptanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibenzylidenecycloheptanone is an organic compound with the molecular formula C21H20O. It is characterized by a seven-membered cycloheptanone ring with two benzylidene groups attached at the 2 and 7 positions. This compound is known for its unique structural properties, which include multiple aromatic rings and a ketone functional group .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibenzylidenecycloheptanone typically involves the condensation of cycloheptanone with benzaldehyde. This reaction is often carried out under basic conditions using a catalyst such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 2,7-Dibenzylidenecycloheptanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
科学的研究の応用
2,7-Dibenzylidenecycloheptanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
作用機序
The mechanism by which 2,7-Dibenzylidenecycloheptanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and ketone group allow it to participate in various binding interactions, potentially affecting cellular processes and signaling pathways .
類似化合物との比較
- 2,6-Dibenzylidenecyclohexanone
- 2,8-Dibenzylidenecyclooctanone
- 2,10-Dibenzylidenecyclodecanone
Comparison: 2,7-Dibenzylidenecycloheptanone is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six, eight, and ten-membered counterparts.
特性
CAS番号 |
899-98-9 |
|---|---|
分子式 |
C21H20O |
分子量 |
288.4 g/mol |
IUPAC名 |
(2E,7E)-2,7-dibenzylidenecycloheptan-1-one |
InChI |
InChI=1S/C21H20O/c22-21-19(15-17-9-3-1-4-10-17)13-7-8-14-20(21)16-18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2/b19-15+,20-16+ |
InChIキー |
CDWCNIVDIALVDN-MXWIWYRXSA-N |
異性体SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/CC1 |
正規SMILES |
C1CCC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


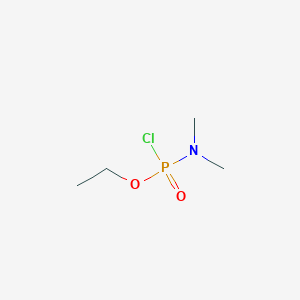
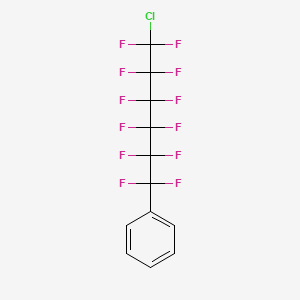
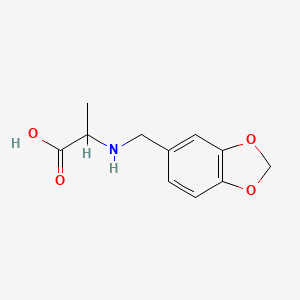


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)
